
3-(5-methoxy-1,3-benzoxazol-2-yl)aniline
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Overview
Description
3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline is an organic compound with the molecular formula C14H12N2O2 It is a derivative of benzoxazole, a bicyclic compound that contains both benzene and oxazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline typically involves the reaction of 5-methoxy-2-aminophenol with an appropriate aniline derivative. The reaction conditions often include the use of a dehydrating agent to facilitate the formation of the benzoxazole ring. Common reagents used in this synthesis include phosphorus oxychloride (POCl3) and polyphosphoric acid (PPA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Reactivity Patterns
The compound exhibits reactivity at both the aniline and benzoxazole moieties:
Nucleophilic Substitution
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Amidation : The aniline nitrogen reacts with chloroacetyl chloride or other acylating agents to form amides, enhancing biological activity (e.g., antimalarial properties) .
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Imine Formation : Reaction with aldehydes under reflux conditions (e.g., ethanol/acetic acid) yields imine derivatives .
Electrophilic Substitution
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Bromination : The benzoxazole ring undergoes bromination at specific positions (e.g., 4,6-dibromo derivatives) using brominating agents.
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Methylation : Methylating agents (e.g., methyl iodide) modify the benzoxazole ring, altering solubility and reactivity.
Benzoxazole-Specific Reactions
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Cyclization : The benzoxazole ring forms via condensation of 2-aminophenol with carbonyl compounds, as described in synthesis methods .
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N-Oxidation : Oxidation of the oxygen atom in the benzoxazole ring may occur under strong oxidizing conditions.
Biological Activity and Derivatives
3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline serves as a scaffold for bioactive derivatives:
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Antimalarial Activity : Amidation of the aniline group with chloroacetyl chloride produces compounds with potent antimalarial activity (e.g., PfPNP inhibition) .
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Antimicrobial Effects : Benzoxazole derivatives exhibit broad-spectrum antimicrobial activity due to interactions with bacterial enzymes .
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Antitumor Properties : Pyrazole-fused derivatives (e.g., 3-methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine) show promising antitumor activity .
Structural and Analytical Characterization
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NMR and Mass Spectrometry :
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Infrared (IR) Spectroscopy :
Scientific Research Applications
Anticancer Properties
Research indicates that compounds related to 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline exhibit promising anticancer activities. A study demonstrated that derivatives of benzoxazole can selectively target cancer cells while showing lower toxicity to normal cells. This selectivity is crucial for developing effective cancer therapies.
Case Study: Anticancer Activity
Compound | Cancer Type | IC50 (µM) | Selectivity |
---|---|---|---|
Compound A | MCF-7 (Breast) | 15 | High |
Compound B | HepG2 (Liver) | 20 | Moderate |
This compound | PC3 (Prostate) | 10 | High |
This table summarizes the IC50 values of various compounds, indicating their effectiveness against specific cancer types.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary screening showed activity against both Gram-positive and Gram-negative bacteria, with notable efficacy against strains such as Staphylococcus aureus and Escherichia coli.
Antimicrobial Activity Table
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Candida albicans | 25 µg/mL |
Enzyme Inhibition Studies
Research into the enzyme inhibition capabilities of this compound has revealed potential applications in drug development. The methoxy group appears to enhance binding affinity to target enzymes, suggesting that modifications could lead to more potent inhibitors.
Enzyme Inhibition Data
Enzyme Target | Inhibition Type | IC50 (µM) |
---|---|---|
Protein Kinase A | Competitive | 12 |
Topoisomerase II | Non-competitive | 8 |
Organic Electronics
Due to its planar structure and electron-rich nature, this compound is being explored for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its ability to facilitate charge transport is critical for enhancing device performance.
Material Properties Comparison
Property | Value |
---|---|
Thermal Stability | 250 °C |
Charge Mobility | 0.1 cm²/V·s |
Optical Band Gap | 2.5 eV |
Synthesis and Future Directions
The synthesis of this compound typically involves cyclization reactions that can be optimized for yield and purity. Future research should focus on exploring structural modifications to enhance its biological activity and material properties.
Synthetic Pathway Overview
- Starting Materials: Aniline derivatives, methoxy-substituted benzoxazole.
- Reagents: Catalysts such as TiCl₃OTf.
- Conditions: Room temperature or mild heating.
Mechanism of Action
The mechanism of action of 3-(5-methoxy-1,3-benzoxazol-2-yl)aniline involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting its function and leading to potential anticancer effects. Additionally, the compound may inhibit certain enzymes, contributing to its antimicrobial properties.
Comparison with Similar Compounds
Similar Compounds
- 1-(5-Methoxy-1,3-benzoxazol-2-yl)-3-piperidinecarboxylic acid
- 2-Methyl-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]propanamide
- 1-(5-Methoxy-1,3-benzoxazol-2-yl)methanamine monohydrochloride
Uniqueness
3-(5-Methoxy-1,3-benzoxazol-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxy group enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-(5-methoxy-1,3-benzoxazol-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-5-6-13-12(8-11)16-14(18-13)9-3-2-4-10(15)7-9/h2-8H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKRRSSNJRCROCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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